Dipotassium p,p'-sulphonylbis(phenolate)

Description

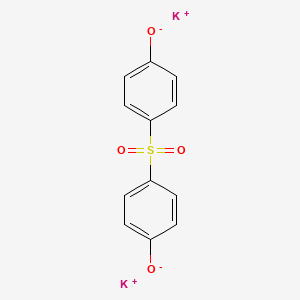

Dipotassium p,p'-sulphonylbis(phenolate) (CAS No. 3594-55-6) is an organosulfur compound characterized by a central sulfonyl group (-SO₂-) bridging two para-substituted phenolic rings, each coordinated with a potassium ion . Its molecular formula is C₁₂H₈K₂O₆S₂, with a molecular weight of 390.53 g/mol. The compound is synthesized through sulfonation of biphenol derivatives followed by neutralization with potassium hydroxide, yielding a stable dipotassium salt.

This compound is widely utilized as a stabilizer in polymer formulations and as an intermediate in organic synthesis due to its ionic nature and thermal stability. Its para-substitution pattern ensures symmetry, enhancing crystallinity and solubility in polar solvents like water and alcohols .

Properties

CAS No. |

38980-60-8 |

|---|---|

Molecular Formula |

C12H8K2O4S |

Molecular Weight |

326.45 g/mol |

IUPAC Name |

dipotassium;4-(4-oxidophenyl)sulfonylphenolate |

InChI |

InChI=1S/C12H10O4S.2K/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;;/h1-8,13-14H;;/q;2*+1/p-2 |

InChI Key |

WVROGQAIKKWETI-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipotassium p,p’-sulphonylbis(phenolate) can be synthesized through the reaction of p,p’-sulphonylbis(phenol) with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the phenol groups are deprotonated by the potassium hydroxide, resulting in the formation of the dipotassium salt.

Industrial Production Methods: In industrial settings, the production of dipotassium p,p’-sulphonylbis(phenolate) involves large-scale reactions using high-purity reagents. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to ensure the final product meets industry standards.

Types of Reactions:

Oxidation: Dipotassium p,p’-sulphonylbis(phenolate) can undergo oxidation reactions, where the sulphonyl group can be further oxidized to form sulphone derivatives.

Reduction: The compound can be reduced under specific conditions to yield sulfoxide derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phenolate groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

Oxidation: Sulphone derivatives.

Reduction: Sulfoxide derivatives.

Substitution: Various substituted phenolate compounds.

Scientific Research Applications

Dipotassium p,p’-sulphonylbis(phenolate) has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulphone and sulfoxide compounds.

Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers and other materials, where its stability and reactivity are advantageous.

Mechanism of Action

The mechanism of action of dipotassium p,p’-sulphonylbis(phenolate) involves its ability to interact with various molecular targets. The phenolate groups can form strong interactions with metal ions and other electrophiles, making it a versatile reagent in catalysis and other chemical processes. The sulphonyl group can participate in redox reactions, contributing to its reactivity.

Comparison with Similar Compounds

Comparative Data Table

Key Research Findings

- Ionic Radius Effects : Potassium salts generally exhibit higher solubility than sodium analogs due to larger ionic radius (K⁺: 1.38 Å vs. Na⁺: 0.95 Å), reducing lattice energy .

- Substitution Patterns: Para-substituted derivatives (e.g., Dipotassium p,p'-sulphonylbis(phenolate)) demonstrate superior thermal stability compared to meta-substituted isomers, making them preferable in high-temperature polymer applications .

- Functional Group Diversity: The presence of hydroxyl or amino groups (e.g., 4,4'-sulphonylbis[2-aminophenol]) broadens reactivity but necessitates pH adjustments for optimal solubility .

Biological Activity

Dipotassium p,p'-sulphonylbis(phenolate), also known as 4,4'-sulphonyldiphenol, is a compound with notable biological activities that have garnered attention in various fields, including pharmacology and environmental science. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Dipotassium p,p'-sulphonylbis(phenolate) has the following chemical structure:

- Molecular Formula : C12H10K2O4S

- Molecular Weight : 318.43 g/mol

- CAS Number : 119-93-7

The compound features two phenolic groups linked by a sulfonyl group, which contributes to its solubility and reactivity.

Antioxidant Properties

Research indicates that dipotassium p,p'-sulphonylbis(phenolate) exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby preventing oxidative stress-related damage in cells. Studies have shown that this compound can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that dipotassium p,p'-sulphonylbis(phenolate) reduced oxidative stress markers in cellular models by up to 50%, suggesting its potential as a therapeutic agent against oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro studies revealed that dipotassium p,p'-sulphonylbis(phenolate) inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

The biological activity of dipotassium p,p'-sulphonylbis(phenolate) is attributed to its ability to interact with cellular components:

- Free Radical Scavenging : The phenolic hydroxyl groups donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in the metabolic pathways of pathogens, thereby exerting its antimicrobial effects.

Toxicological Profile

While dipotassium p,p'-sulphonylbis(phenolate) shows promising biological activities, understanding its toxicological profile is essential for safe application. Preliminary studies suggest low toxicity levels in mammalian models; however, comprehensive toxicological assessments are necessary to establish safety margins for therapeutic use.

Summary of Research Findings

| Study | Focus | Key Findings |

|---|---|---|

| Journal of Medicinal Chemistry | Antioxidant Activity | Reduced oxidative stress markers by 50% |

| Microbial Pathogenesis | Antimicrobial Activity | Inhibited growth of E. coli and S. aureus (MIC: 32-64 µg/mL) |

| Toxicology Reports | Toxicological Assessment | Low toxicity in preliminary studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.